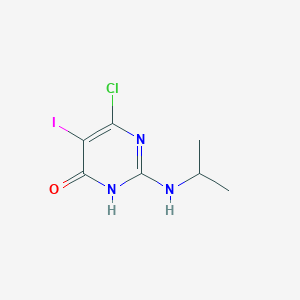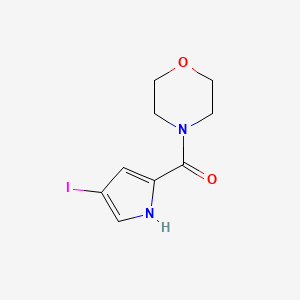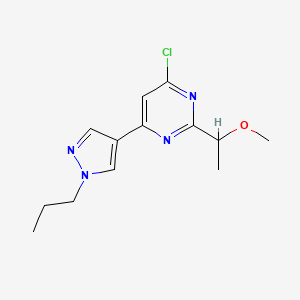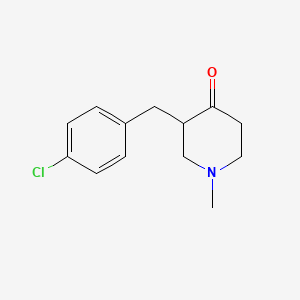![molecular formula C17H20N4O B11782473 (4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11782473.png)
(4-(Diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Dietilamino)-2-fenilpirazolo[1,5-a]pirazin-3-il)metanol es un compuesto orgánico complejo con una estructura única que incluye un núcleo de pirazolo[1,5-a]pirazina. Este compuesto es de interés debido a sus posibles aplicaciones en diversos campos como la química, la biología y la medicina. Su estructura permite diversas reacciones químicas, lo que lo convierte en un compuesto valioso para la investigación y los propósitos industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (4-(Dietilamino)-2-fenilpirazolo[1,5-a]pirazin-3-il)metanol generalmente implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica la condensación de un pirazol sustituido con dietilamino con una pirazina sustituida con fenilo en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de una base, como el hidruro de sodio, y un solvente como la dimetilformamida (DMF). Luego, la mezcla de reacción se calienta para promover la formación del producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza adecuados para la investigación y las aplicaciones industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
(4-(Dietilamino)-2-fenilpirazolo[1,5-a]pirazin-3-il)metanol experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El compuesto se puede reducir para formar diferentes derivados.
Sustitución: El grupo dietilamino se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Reactivos como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar varios nucleófilos, dependiendo de la sustitución deseada.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir una cetona o un aldehído, mientras que la reducción puede producir diferentes derivados de alcohol.
Aplicaciones Científicas De Investigación
(4-(Dietilamino)-2-fenilpirazolo[1,5-a]pirazin-3-il)metanol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como sonda fluorescente en estudios de bioimagen.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como aplicaciones ópticas o electrónicas.
Mecanismo De Acción
El mecanismo de acción de (4-(Dietilamino)-2-fenilpirazolo[1,5-a]pirazin-3-il)metanol involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, ejerciendo así efectos antiinflamatorios. Los objetivos y vías moleculares exactos pueden variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
(4-(Dietilamino)-2-(4-fluorofenil)pirazolo[1,5-a]pirazin-3-il)metanol: Un análogo fluorado con características estructurales similares pero diferentes propiedades electrónicas.
1H-Pirazolo[3,4-b]piridinas: Compuestos con un núcleo de pirazol similar pero diferentes patrones de sustitución.
Singularidad
(4-(Dietilamino)-2-fenilpirazolo[1,5-a]pirazin-3-il)metanol es único debido a su patrón de sustitución específico y la presencia de grupos dietilamino y fenilo. Esta combinación de grupos funcionales confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C17H20N4O |
|---|---|
Peso molecular |
296.37 g/mol |
Nombre IUPAC |
[4-(diethylamino)-2-phenylpyrazolo[1,5-a]pyrazin-3-yl]methanol |
InChI |
InChI=1S/C17H20N4O/c1-3-20(4-2)17-16-14(12-22)15(13-8-6-5-7-9-13)19-21(16)11-10-18-17/h5-11,22H,3-4,12H2,1-2H3 |
Clave InChI |
YKUFONZQSBUZAE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=NC=CN2C1=C(C(=N2)C3=CC=CC=C3)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl (5-(3-bromo-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxyphenyl)carbamate](/img/structure/B11782400.png)


![tert-Butyl (1S)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B11782431.png)
![2-(Difluoromethoxy)-5-methylbenzo[d]oxazole](/img/structure/B11782436.png)



![2-Amino-6-chlorobenzo[b]thiophene-3-carbonitrile hydrochloride](/img/structure/B11782453.png)


![3-amino-4-(4-methoxyphenyl)-N-(2-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11782471.png)
